molecular formula C8H4ClF3O2S B13621264 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid

3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid

Cat. No.: B13621264
M. Wt: 256.63 g/mol
InChI Key: SIDQTYOFAMPHIJ-UHFFFAOYSA-N
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Description

3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is a specialized benzoic acid derivative designed for chemical biology and medicinal chemistry research. Its structure incorporates two key motifs: a chloro substituent and a trifluoromethylsulfanyl group, which together make it a valuable intermediate in the synthesis of more complex molecules. The trifluoromethyl (CF3) group is a critical functional group in modern drug design, as its incorporation into organic compounds can significantly influence lipophilicity, metabolic stability, and membrane permeability, thereby improving the pharmacokinetic profile of potential drug candidates . This compound serves as a versatile building block for constructing diverse chemical entities, including potential antimicrobial agents. Similar benzoic acid derivatives are frequently utilized in the synthesis of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, and 1,3-oxazoles, which are heterocyclic scaffolds known to exhibit a wide range of potent pharmacological activities, such as antibacterial and antifungal effects . The presence of both a carboxylic acid and a halogen on the aromatic ring offers multiple sites for further synthetic modification, for instance, through amide coupling or metal-catalyzed cross-coupling reactions, enabling researchers to create targeted libraries for high-throughput screening. Applications: This chemical is intended for use as a synthetic intermediate in drug discovery programs, agrochemical research, and the development of novel materials. It is strictly for laboratory research purposes. Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H4ClF3O2S

Molecular Weight

256.63 g/mol

IUPAC Name

3-chloro-4-(trifluoromethylsulfanyl)benzoic acid

InChI

InChI=1S/C8H4ClF3O2S/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H,13,14)

InChI Key

SIDQTYOFAMPHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Bromination and Subsequent Functional Group Transformations

While direct procedures for 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid are scarce, related compounds such as 4-methyl-3-(trifluoromethyl)benzoic acid have been used as precursors in bromination reactions to introduce reactive handles for further functionalization.

Example: Synthesis of 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid

  • Reagents: Sodium bromate and sodium bisulfite in aqueous-organic biphasic systems (isopropyl acetate/water or ethyl acetate/water).
  • Conditions: Reflux or heating to 50 °C with sequential addition of reagents until the solution becomes colorless.
  • Yield: Approximately 81% crude product, purified by washing and filtration.
  • Alternative bromination: Using N-bromosuccinimide and 2,2'-azobis(isobutyronitrile) in carbon tetrachloride at 100 °C for extended periods (19 h), yielding 84% product.

This brominated intermediate can be further transformed to introduce the trifluoromethylsulfanyl group via nucleophilic substitution or coupling reactions, followed by chlorination to obtain the target compound.

Esterification and Hydrolysis Steps

Esterification of carboxylic acid precursors to ethyl esters under reflux with concentrated sulfuric acid in ethanol has been demonstrated, facilitating purification and subsequent transformations.

  • Example: Ethyl 4-methyl-3-(trifluoromethyl)benzoate synthesis via refluxing the acid in ethanol with sulfuric acid under nitrogen atmosphere.
  • Yield: High purity (>96%) with retention of trifluoromethyl substituent.
  • This ester can be hydrolyzed back to the acid or used as an intermediate for further functional group manipulations.

Data Tables Summarizing Key Reaction Parameters

Step Reaction Type Reagents and Conditions Yield (%) Notes
1 Nucleophilic substitution m-Salicylic acid, KOH, methyl sulfoxide, toluene, 18-crown-6, stirring at controlled temperature Not specified Base and phase-transfer catalyst facilitate substitution
2 Bromination Sodium bromate and sodium bisulfite, isopropyl acetate/water, reflux, multiple reagent additions 81 Crude product purified by washing and filtration
3 Bromination (alternative) N-bromosuccinimide, 2,2'-azobis(isobutyronitrile), carbon tetrachloride, 100 °C, 19 h 84 Extended heating, high yield
4 Esterification 4-methyl-3-(trifluoromethyl)benzoic acid, ethanol, concentrated sulfuric acid, reflux, inert atmosphere >96 High purity ethyl ester intermediate

Research Outcomes and Analysis

  • The use of strong bases and phase-transfer catalysts is critical for efficient substitution reactions on aromatic rings bearing electron-withdrawing groups such as trifluoromethyl.
  • Bromination strategies allow for selective functionalization at methyl positions adjacent to trifluoromethyl groups, enabling subsequent introduction of sulfur-containing substituents.
  • Esterification under acidic reflux conditions provides stable intermediates for further synthetic elaboration.
  • The yields reported in related syntheses are generally high (above 80%), indicating robust and reproducible methodologies.
  • The presence of trifluoromethyl and chloro substituents requires careful control of reaction conditions to avoid side reactions or decomposition.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties . In material science, the compound’s unique electronic properties contribute to the performance of the materials in which it is incorporated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Effects

The compound’s activity and properties are heavily influenced by substituent type and position. Below is a comparison with key analogs:

Table 1: Structural Comparison of Selected Benzoic Acid Derivatives
Compound Name Substituents (Position) Molecular Formula Key Features
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid Cl (3), -SCF₃ (4) C₈H₄ClF₃O₂S High lipophilicity; potential agrochemical use
3-Chloro-4-sulfanylbenzoic acid (CAS 33029-25-3) Cl (3), -SH (4) C₇H₅ClO₂S Lacks trifluoromethyl group; lower stability
3-Fluoro-4-(trifluoromethyl)benzoic acid F (3), -CF₃ (4) C₈H₄F₄O₂ Fluorine substitution; increased electronegativity
3-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid Cl (3), -CF₃ (3'), biphenyl backbone C₁₄H₈ClF₃O₂ Biphenyl structure; enhanced steric bulk
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid Cl (4), -SO₂NH₂ (3), benzoyl group C₁₄H₁₀ClNO₅S Sulfamoyl group; pharmaceutical intermediate
Key Observations:
  • Trifluoromethylsulfanyl (-SCF₃) vs. Sulfanyl (-SH): The -SCF₃ group in the target compound enhances oxidative stability compared to -SH in 3-Chloro-4-sulfanylbenzoic acid .
  • Sulfamoyl Group: The sulfamoyl (-SO₂NH₂) group in ’s compound introduces hydrogen-bonding capacity, favoring interactions in drug-receptor systems .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Predicted pKa Boiling Point (°C)
3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid ~264.63 ~3.5 (estimated) Not reported
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid 469.86 3.39 618.4 (predicted)
3-Fluoro-4-(trifluoromethyl)benzoic acid 222.11 ~2.8 (estimated) Not reported
  • pKa Trends: Electron-withdrawing groups (e.g., -CF₃, -SCF₃) lower the pKa of the carboxylic acid, increasing acidity. The biphenyl derivative in likely has a higher pKa due to reduced electron withdrawal .
  • Thermal Stability: The biphenyl compound’s high predicted boiling point (618°C) suggests greater thermal stability, attributed to extended conjugation .

Biological Activity

3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid (CAS Number: 2166641-08-1) is a compound characterized by a chloro group and a trifluoromethylthio group attached to a benzoic acid structure. This compound is notable for its unique trifluoromethylsulfanyl functional group, which can significantly influence its chemical properties and biological activity. The molecular formula of this compound is C8H4ClF3O2C_8H_4ClF_3O_2, and it typically appears as a white crystalline powder with a melting point ranging from 155.0 to 164.0 degrees Celsius .

Biological Activity Overview

The biological activity of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is primarily investigated through interaction studies that assess its behavior in various biological systems. Such studies are crucial for evaluating the compound's potential therapeutic applications, particularly in pharmaceuticals and agriculture.

The trifluoromethylsulfanyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can improve its interaction with biological targets. This modification can lead to increased potency in inhibiting specific enzymes or receptors, similar to other trifluoromethyl-containing compounds that have shown enhanced biological activity .

Structure-Activity Relationship (SAR)

Research indicates that the incorporation of trifluoromethyl groups in aromatic compounds often leads to improved biological activities. For instance, in studies focusing on DPP-4 inhibitors for type 2 diabetes treatment, the presence of such groups has been linked to enhanced enzyme inhibition . The structural modifications involving halogens like chlorine and fluorine can significantly affect the pharmacokinetics and pharmacodynamics of compounds.

Toxicity Assessment

Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary assessments indicate that compounds with similar structures may cause skin irritation and eye damage . Therefore, understanding the toxicity of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid is critical for its development as a therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid, a comparison with structurally similar compounds is useful:

Compound NameCAS NumberUnique Features
3-Chloro-4-(trifluoromethyl)benzoic acid115754-20-6Lacks sulfanyl group; used as an intermediate
4-Chloro-3-(trifluoromethyl)benzoic acid1737-36-6Different position of chloro and trifluoromethyl groups
3-Chloro-4-(trifluoromethoxy)benzoic acid158580-93-9Contains methoxy instead of sulfanyl group

The unique trifluoromethylsulfanyl group in our compound may impart distinct chemical reactivity and biological activity compared to these analogs, potentially leading to novel applications in various fields .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid?

  • Methodology : The compound can be synthesized via chlorination of a precursor benzoic acid derivative. For example, chlorination of 4-[(trifluoromethyl)sulfanyl]benzoic acid using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ under controlled temperature (40–60°C) and inert atmosphere . Alternatively, coupling reactions involving N,N’-dicyclohexylcarbodiimide (DCC) in dry dimethylformamide (DMF) can esterify intermediates for subsequent functionalization .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution structure determination, particularly for resolving electron density maps of the trifluoromethyl and sulfanyl groups .
  • GC/MS : Employ gas chromatography-mass spectrometry with derivatization (e.g., methyl ester formation) to confirm molecular weight and fragmentation patterns .
  • NMR : ¹⁹F NMR is critical for characterizing the trifluoromethyl group’s electronic environment, while ¹H/¹³C NMR resolves aromatic proton coupling and substituent effects .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data across studies?

  • Troubleshooting Framework :

Assess compound purity : Trace impurities (e.g., unreacted chlorinated intermediates) may skew bioassay results. Use HPLC with UV/Vis detection (λ = 254 nm) to quantify purity .

Control reaction conditions : Variability in sulfanyl group reactivity (e.g., oxidation to sulfonyl derivatives) can alter bioactivity. Standardize synthetic protocols and storage conditions (e.g., inert atmosphere, −20°C storage) .

Validate assay reproducibility : Replicate enzyme inhibition assays (e.g., COX-2 or kinase assays) with positive controls and IC₅₀ comparisons to isolate compound-specific effects .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • SAR Workflow :

Derivatization : Synthesize analogs by substituting the chloro group with other halogens (e.g., F, Br) or modifying the sulfanyl moiety to sulfonyl/sulfonamide groups. Use nucleophilic aromatic substitution (NaH/DMF, 80°C) for halogen exchange .

Biological screening : Test analogs in dose-response assays (e.g., cell viability or enzyme inhibition) to correlate substituent electronegativity/logP with activity. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility .

Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and predict binding affinities to target proteins .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Crystallographic Considerations :

  • Disorder in trifluoromethyl groups : The CF₃ group’s rotational freedom can cause split electron density. Use SHELXL’s PART instruction to model disorder and refine occupancy ratios .
  • Weak diffraction at high angles : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to improve crystal quality .
  • Twinned data : For twinned crystals, apply SHELXD for structure solution and refine using HKLF5 format in SHELXL .

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